N-(2-acetylphenyl)-2-chloropropanamide
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Overview
Description
N-(2-acetylphenyl)-2-chloropropanamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-2-chloropropanamide typically involves the acylation of 2-acetylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-acetylbenzoic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)-2-chloropropanamide.
Substitution: Formation of N-(2-acetylphenyl)-2-azidopropanamide or N-(2-acetylphenyl)-2-thiopropanamide.
Scientific Research Applications
N-(2-acetylphenyl)-2-chloropropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the chloropropanamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)acetamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.
N-(2-acetylphenyl)benzamide: Contains a benzamide group instead of a chloropropanamide moiety, leading to different chemical properties.
N-(2-acetylphenyl)carbamothioyl)benzamide: Contains a thiourea group, which can introduce different biological activities.
Uniqueness
N-(2-acetylphenyl)-2-chloropropanamide is unique due to the presence of both an acetyl group and a chloropropanamide moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-6-4-3-5-9(10)8(2)14/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZYMCIZGRSBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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